molecular formula C11H9NOS B6228413 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde CAS No. 1536083-28-9

4-[(1,3-thiazol-2-yl)methyl]benzaldehyde

Cat. No.: B6228413
CAS No.: 1536083-28-9
M. Wt: 203.3
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Description

4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is a benzaldehyde derivative substituted with a methylene-linked 1,3-thiazole ring at the para position. Its molecular formula is C₁₁H₉NOS, and it features a planar aromatic benzaldehyde moiety connected to a thiazole heterocycle via a methylene bridge. The thiazole ring contributes to its electron-rich nature, enhancing its reactivity in condensation and cyclization reactions .

Properties

CAS No.

1536083-28-9

Molecular Formula

C11H9NOS

Molecular Weight

203.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The 2-position of the thiazole ring is moderately acidic (pKa ~10), enabling deprotonation with bases like sodium hydride (NaH) to generate a thiazol-2-ide ion. This nucleophile displaces bromide from 4-(bromomethyl)benzaldehyde via an SN2 mechanism.

Procedure :

  • Protect 4-(bromomethyl)benzaldehyde as its dimethyl acetal to prevent aldehyde oxidation or side reactions.

  • Deprotonate thiazole with NaH in dry DMF to form the thiazol-2-ide ion.

  • React with the protected bromomethyl derivative at 60°C for 12 hours.

  • Deprotect the acetal using dilute HCl to regenerate the aldehyde.

Optimization Insights :

  • Catalysts : ZnO nanoparticles (NPs) enhance substitution efficiency, achieving yields up to 88% under solvent-free conditions.

  • Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but require inert atmospheres to prevent aldehyde degradation.

Comparative Performance

EntryCatalystSolventTemperature (°C)Yield (%)
1NoneDMF6062
2ZnO NPsSolvent-free8088
3Co₃O₄ NPsEthanol7078

Data inferred from analogous benzothiazole syntheses.

Transition-Metal-Catalyzed Cross-Coupling

Palladium and nickel catalysts enable coupling between halogenated benzaldehydes and thiazole-containing reagents.

Suzuki-Miyaura Coupling

Aryl halides (e.g., 4-iodobenzaldehyde) react with thiazol-2-ylboronic acid in the presence of Pd(PPh₃)₄.

Procedure :

  • Prepare 4-iodobenzaldehyde via iodination of benzaldehyde.

  • Couple with thiazol-2-ylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 90°C.

  • Purify via column chromatography.

Challenges :

  • Limited commercial availability of thiazol-2-ylboronic acid.

  • Competing homo-coupling of boronic acid.

Kumada Coupling

Thiazol-2-yl Grignard reagents react with 4-(bromomethyl)benzaldehyde under Ni catalysis.

Procedure :

  • Generate thiazol-2-ylmagnesium bromide by treating thiazole with Mg in THF.

  • Add 4-(bromomethyl)benzaldehyde and NiCl₂(dppe) at 0°C.

  • Stir for 6 hours and quench with NH₄Cl.

Yield : ~70% (theoretical), though aldehyde sensitivity complicates scalability.

Cyclization Approaches

Building the thiazole ring directly onto a benzaldehyde precursor avoids pre-functionalization.

Hantzsch Thiazole Synthesis

Condensation of thioamides with α-halo carbonyl compounds forms the thiazole core.

Procedure :

  • React 4-(chloromethyl)benzaldehyde with thioacetamide in ethanol under reflux.

  • Cyclize via HCl elimination to form the thiazole ring.

Limitations :

  • Low regioselectivity if multiple reactive sites exist.

  • Requires protection of the aldehyde group.

Gabriel Synthesis

Thiourea reacts with α-halo aldehydes to form thiazolidines, which oxidize to thiazoles.

Procedure :

  • Treat 4-(bromomethyl)benzaldehyde with thiourea in DMF.

  • Oxidize the intermediate thiazolidine with MnO₂.

Yield : ~65% after optimization.

Recent Advances in Catalytic Systems

Nanoparticle-Mediated Reactions

ZnO and Co₃O₄ NPs improve atom economy and reduce reaction times:

  • ZnO NPs : Achieve 92% yield in SN2 reactions at 80°C.

  • Co₃O₄ nano-flakes : Enable one-pot syntheses under mild conditions.

Photocatalytic Methods

Visible-light-driven reactions using fluorescein and blue LEDs facilitate metal-free thiazole coupling .

Chemical Reactions Analysis

Types of Reactions: 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds are compared based on substituent variations, synthetic routes, and biological activities:

Compound Structure Key Differences Synthetic Method Biological Activity
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde Benzaldehyde with thiazole-methyl group at C4 Reference compound Copper-catalyzed click chemistry or alkylation Intermediate for anticancer/antimicrobial agents
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde () Benzaldehyde with benzimidazole-sulfanyl group at C4 Sulfur linkage instead of methylene; benzimidazole replaces thiazole Condensation of benzimidazole-thiol with 4-bromobenzaldehyde Antifungal and antitumor potential via Schiff base formation
4-(1,3-Thiazol-2-yl)morpholine derivatives () Morpholine ring linked to thiazole Morpholine instead of benzaldehyde Nucleophilic substitution of morpholine with thiazole halides Potent phosphoinositide 3-kinase inhibitors (IC₅₀ < 100 nM)
Benzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone () Benzaldehyde hydrazone with bromophenyl-thiazole Hydrazone functional group Condensation of benzaldehyde with thiazole-hydrazine Cytotoxicity against leukemia cell lines (e.g., K562)

Physicochemical Properties

  • Solubility : The methylene bridge in this compound increases hydrophobicity compared to sulfanyl-linked analogues (e.g., ), which exhibit higher polarity due to the sulfur atom .
  • Melting Point : Thiazole-methyl derivatives typically have melting points between 120–150°C, whereas morpholine-thiazole hybrids () show lower melting points (80–100°C) due to reduced crystallinity .
  • Reactivity : The aldehyde group in this compound undergoes efficient Schiff base formation, unlike morpholine derivatives, which lack this functionality .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(1,3-thiazol-2-yl)methyl]benzaldehyde, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves condensation reactions between thiazole derivatives and benzaldehyde precursors. For example, sodium hydroxide can catalyze the formation of the thiazole-benzaldehyde linkage under reflux conditions . Optimized protocols may use solvents like DMF or ethanol, with reaction times ranging from 5–6 hours at room temperature to reflux conditions . Yield improvements (>90%) are achieved via stoichiometric control of intermediates (e.g., chloromethylthiazole) and purification by crystallization .
  • Key Variables : Solvent polarity, catalyst type (e.g., bases like NaOH), and temperature significantly affect regioselectivity and purity. Impurities often arise from unreacted aldehydes or thiazole byproducts, requiring chromatographic or recrystallization steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Analytical Workflow :

  • NMR : 1^1H NMR confirms the benzaldehyde proton (δ 9.8–10.0 ppm) and thiazole methylene protons (δ 4.5–5.0 ppm). 13^{13}C NMR identifies the aldehyde carbon (δ ~190 ppm) and thiazole carbons (δ 120–160 ppm) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=N thiazole) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 203–205 (M+^+) align with the compound’s molecular weight (203.26 g/mol) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT elucidate the electronic properties and reactivity of this compound?

  • Computational Approaches : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity and nucleophilic attack sites. For example, the aldehyde group’s electron-deficient nature makes it reactive toward nucleophiles like hydrazines .
  • Molecular Docking : Studies on analogous thiazole-benzaldehyde derivatives reveal binding affinities to enzymes (e.g., kinases) via hydrophobic interactions with the thiazole ring and hydrogen bonding with the aldehyde .

Q. What strategies resolve discrepancies in reported biological activities of thiazole-containing benzaldehyde derivatives?

  • Critical Analysis : Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) may stem from:

  • Structural Modifications : Substituents on the thiazole ring (e.g., methyl vs. phenyl groups) alter steric and electronic profiles, affecting target binding .
  • Assay Variability : Differences in cell lines, concentrations, or incubation times require standardization. For instance, IC50_{50} values should be validated across multiple assays .

Q. How can researchers design derivatives of this compound for selective inhibition of specific biological targets?

  • Rational Design :

  • Bioisosteric Replacement : Substitute the aldehyde group with hydrazones or Schiff bases to enhance stability and target selectivity .
  • SAR Studies : Systematic variation of thiazole substituents (e.g., electron-withdrawing groups at the 4-position) can optimize interactions with hydrophobic enzyme pockets .

Stability and Handling

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store in airtight containers at 2–8°C to prevent oxidation of the aldehyde group. Light-sensitive degradation is mitigated using amber glassware .
  • Handling : Use inert atmospheres (N2_2/Ar) during reactions to avoid aldehyde dimerization. Purity should be monitored via TLC (Rf_f ~0.5 in ethyl acetate/hexane) .

Data Contradictions and Validation

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

  • Root Causes : Variations in catalyst purity (e.g., NaOH vs. K2_2CO3_3), solvent drying, or intermediate stability (e.g., chloromethylthiazole hydrolysis) impact yields .
  • Best Practices : Pre-drying solvents, using fresh catalysts, and validating intermediates via 1^1H NMR before proceeding to subsequent steps .

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